![molecular formula C5H7F2N3 B1417217 [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine CAS No. 1094415-91-4](/img/structure/B1417217.png)
[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine
Übersicht
Beschreibung
“[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine” is a chemical compound with the molecular formula C5H7F2N3 . It has an average mass of 147.126 Da and a monoisotopic mass of 147.060806 Da .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years . The process typically involves the formation of a bond between a carbon atom (sp, sp2, or sp3 hybridized) and a difluoromethyl group (CF2H) . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a difluoromethyl group attached to an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Difluoromethylation processes typically involve the formation of a bond between a carbon atom (sp, sp2, or sp3 hybridized) and a difluoromethyl group (CF2H) . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C5H7F2N3 . It has an average mass of 147.126 Da and a monoisotopic mass of 147.060806 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing novel derivatives from benzimidazole and imidazole compounds for potential applications in materials science and chemistry. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were efficiently synthesized and characterized using spectroscopic techniques (Vishwanathan & Gurupadayya, 2014). Furthermore, a one-pot multicomponent reaction was described to synthesize substituted imidazopyrazines, showcasing the nucleophilicity of the imidazole nitrogen atom (Galli et al., 2019).
Biological Activity
Several studies have evaluated the biological activity of imidazole derivatives, including antimicrobial and antifungal properties. For example, Schiff base derivatives derived from benzimidazole showed potent antibacterial and antifungal activities (Kumaravel & Raman, 2017). Another study synthesized and characterized benzimidazole derivatives with significant antimicrobial properties (Ajani et al., 2016).
Photophysical Properties
Compounds incorporating imidazolylmethanamine ligands have been explored for their photophysical properties. For instance, Eu and Lu diketonates with a neutral polydentate imidazolylmethanamine ligand demonstrated significant phosphorescence and potential for organic light-emitting diode (OLED) applications (Kisel et al., 2015).
Catalysis and Chemical Transformations
Research on imidazole derivatives has also encompassed their use in catalysis and as intermediates in chemical transformations. A notable example includes the synthesis of imidazo[1,5-a]pyridines through a facile multiple condensation procedure, highlighting their utility in creating compounds with tuneable coordination motifs and luminescence properties (Volpi et al., 2017).
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years . Future research may focus on developing more efficient and selective methods for the synthesis of difluoromethylated compounds . Additionally, the application of these compounds in medicinal chemistry and other fields is a promising area of future research .
Wirkmechanismus
Mode of Action
It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.
Biochemical Pathways
Difluoromethylation processes can have significant impacts on the physicochemical and biological properties of molecules . Therefore, it’s plausible that this compound could affect various biochemical pathways, depending on its specific targets.
Pharmacokinetics
The compound’s molecular weight (14713 Da ) suggests that it might have good bioavailability, as compounds with molecular weights below 500 Da generally have better absorption and distribution profiles.
Result of Action
The introduction of one or more fluorine atoms into molecules can significantly impact their physicochemical and biological properties . Therefore, the compound’s action could potentially result in altered cellular functions, depending on its specific targets.
Biochemische Analyse
Biochemical Properties
[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including oxidoreductases and transferases, influencing their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound has been observed to interact with specific proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in gene expression. This activation can result in enhanced cell proliferation, differentiation, or apoptosis, depending on the cellular context . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, either inhibiting or enhancing their catalytic activities. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, this compound has been shown to affect the glycolytic pathway by altering the activity of glycolytic enzymes, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. For instance, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, directing its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell is essential for its role in regulating cellular processes .
Eigenschaften
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)10-2-1-9-4(10)3-8/h1-2,5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHSYAOFYWRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094415-91-4 | |
| Record name | [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






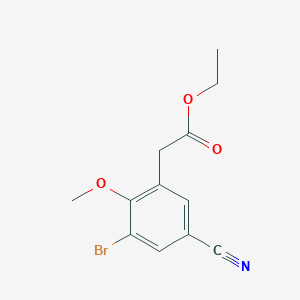
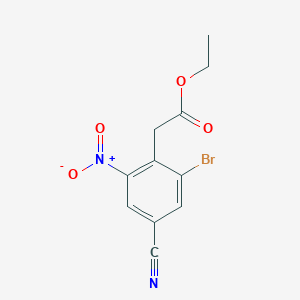

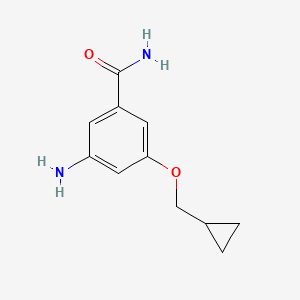

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
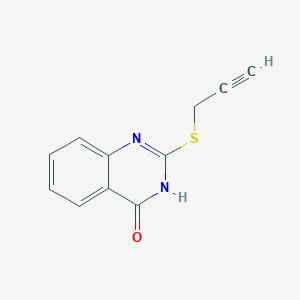
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
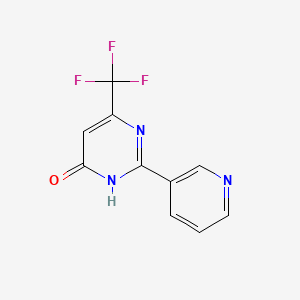
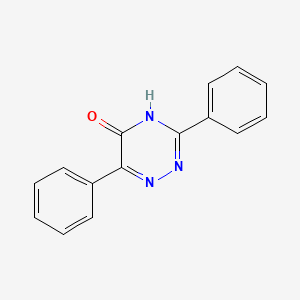
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)